Antibacterial agent 73
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Overview
Description
Antibacterial agent 73, also known as Exeporfinium Chloride (XF-73), is a novel porphyrin-based antibacterial compound. It has shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is particularly interesting due to its unique dicationic porphyrin structure, which distinguishes it from other antimicrobial classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exeporfinium Chloride involves the formation of a porphyrin core, followed by the introduction of dicationic groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. general porphyrin synthesis involves the condensation of pyrrole with aldehydes under acidic conditions, followed by various functional group modifications .
Industrial Production Methods
Industrial production methods for Exeporfinium Chloride are not extensively detailed in the literature. Typically, large-scale production of such compounds would involve optimization of the synthetic route to ensure high yield and purity, followed by rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Exeporfinium Chloride undergoes several types of chemical reactions, including:
Oxidation: The porphyrin core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exeporfinium Chloride. These derivatives can have different antibacterial properties and are often studied to understand structure-activity relationships .
Scientific Research Applications
Exeporfinium Chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study porphyrin chemistry and its interactions with various reagents.
Biology: The compound is studied for its effects on bacterial cell membranes and its potential to disrupt bacterial biofilms.
Medicine: Exeporfinium Chloride is being investigated as a topical antibacterial agent for the prevention and treatment of infections caused by Gram-positive bacteria, including MRSA.
Mechanism of Action
Exeporfinium Chloride exerts its antibacterial effects through rapid disruption of bacterial cell membranes. This disruption leads to the leakage of cellular contents, including potassium ions and ATP, ultimately causing cell death. The compound’s unique dicationic porphyrin structure allows it to interact with the bacterial membrane in a way that is distinct from other antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Exeporfinium Chloride include other porphyrin-based antibacterial agents such as XF-70. These compounds share structural similarities but differ in their specific functional groups and overall charge.
Uniqueness
What sets Exeporfinium Chloride apart is its rapid bactericidal activity and its ability to disrupt bacterial membranes without promoting bacterial lysis. This unique mode of action makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIMPXJHBUWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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